REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.C(O)(=O)C>O.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[N:4][C:3]=1[Cl:11]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
12.16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.76 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The filtrate was then extracted with EtOAc
|
Type
|
WASH
|
Details
|
The filter cake was then washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
the resulting filtrate was combined with the previous organic layer from the aqueous extraction
|
Type
|
WASH
|
Details
|
The two organic mixtures were then washed with water (2×)
|
Type
|
WASH
|
Details
|
washed with sat. sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |